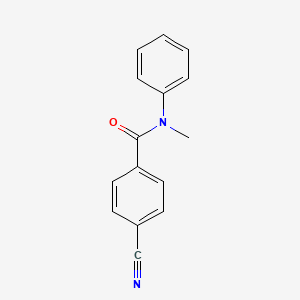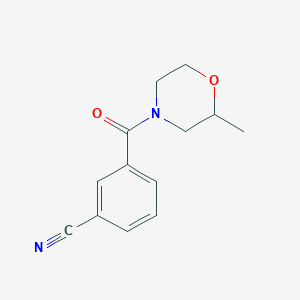
1-Piperidin-1-yl-2-piperidin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidin-1-yl-2-piperidin-4-ylethanone, also known as PPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPE is a cyclic ketone that is commonly used as a precursor in the synthesis of various pharmaceuticals and organic compounds.
Wirkmechanismus
The mechanism of action of 1-Piperidin-1-yl-2-piperidin-4-ylethanone is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been shown to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. Additionally, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are known to play a role in mood regulation.
Biochemical and Physiological Effects:
1-Piperidin-1-yl-2-piperidin-4-ylethanone has been shown to have various biochemical and physiological effects on the body. In cancer research, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has also been found to increase the levels of certain neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-Piperidin-1-yl-2-piperidin-4-ylethanone has several advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and its neuroprotective effects. However, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-Piperidin-1-yl-2-piperidin-4-ylethanone. One area of interest is the potential use of 1-Piperidin-1-yl-2-piperidin-4-ylethanone in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-Piperidin-1-yl-2-piperidin-4-ylethanone and its potential use in the treatment of psychiatric disorders. Finally, more studies are needed to determine the safety and efficacy of 1-Piperidin-1-yl-2-piperidin-4-ylethanone in human clinical trials.
Conclusion:
In conclusion, 1-Piperidin-1-yl-2-piperidin-4-ylethanone, or 1-Piperidin-1-yl-2-piperidin-4-ylethanone, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been extensively studied for its potential use in cancer research, neurology, and psychiatry. While 1-Piperidin-1-yl-2-piperidin-4-ylethanone has several advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and its neuroprotective effects, further research is needed to fully understand its mechanism of action and potential use in human clinical trials.
Synthesemethoden
1-Piperidin-1-yl-2-piperidin-4-ylethanone can be synthesized through a multistep process involving the reaction of piperidine with acetyl chloride, followed by the reaction of the resulting intermediate with piperidine. The final product is obtained through a purification process using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-Piperidin-1-yl-2-piperidin-4-ylethanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and psychiatry. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been found to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
1-piperidin-1-yl-2-piperidin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(14-8-2-1-3-9-14)10-11-4-6-13-7-5-11/h11,13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJVUIHKCDTXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)





![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)


![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B7469339.png)


